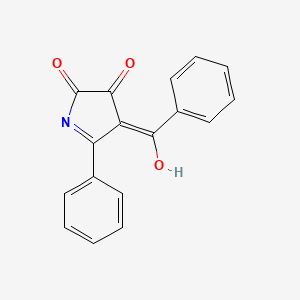![molecular formula C7H19ClN2PSi+ B14589102 Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium CAS No. 61499-84-1](/img/structure/B14589102.png)
Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium is a unique organophosphorus compound that features a combination of diethylamino, trimethylsilyl, and chloro groups attached to a phosphanium center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . For instance, the reaction of trimethylsilyl(chloro)methane with the lithium salt of diethylaminophosphine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation and Reduction: The compound can participate in redox reactions, where the phosphorus center can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, alkyl halides, and oxidizing agents. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, and solvents like tetrahydrofuran or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphine derivatives, while oxidation reactions can produce phosphine oxides .
Applications De Recherche Scientifique
Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus center can form bonds with other atoms, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorotrimethylsilane: An organosilicon compound with similar reactivity but different applications.
Trimethylsilyl chloride: Another organosilicon compound used in organic synthesis.
Uniqueness
Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium is unique due to its combination of diethylamino, trimethylsilyl, and chloro groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in various fields of research and industry .
Propriétés
Numéro CAS |
61499-84-1 |
|---|---|
Formule moléculaire |
C7H19ClN2PSi+ |
Poids moléculaire |
225.75 g/mol |
Nom IUPAC |
chloro-(diethylamino)-trimethylsilyliminophosphanium |
InChI |
InChI=1S/C7H19ClN2PSi/c1-6-10(7-2)11(8)9-12(3,4)5/h6-7H2,1-5H3/q+1 |
Clé InChI |
OHZQFNYUALEJFQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)[P+](=N[Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



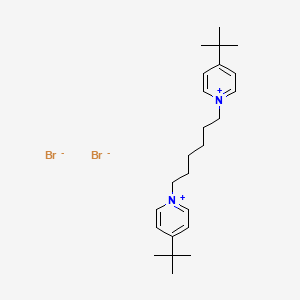
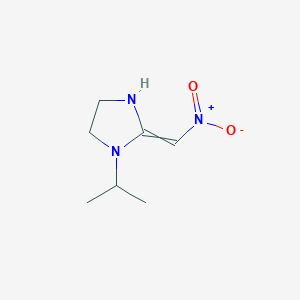

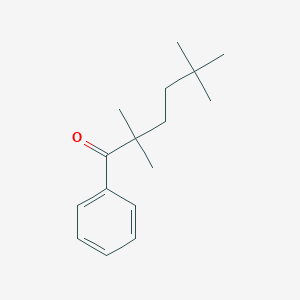

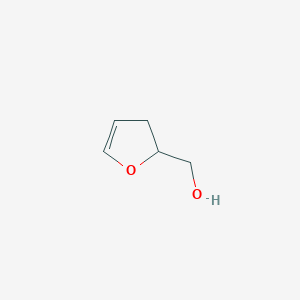
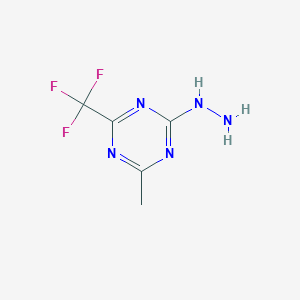

![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)


